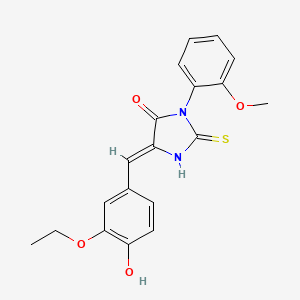

![molecular formula C22H29N5O2S B5556628 3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)

3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Purine derivatives, including the specific structure , are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring purines, which are integral components of nucleic acids. These compounds often exhibit a broad spectrum of biological activities, making them valuable scaffolds for drug development.

Synthesis Analysis

The synthesis of purine derivatives can involve multistep chemical reactions, starting from simple purine rings and introducing various functional groups at specific positions to achieve desired properties. For example, the introduction of alkylamino and phenylalkyl groups can be accomplished through nucleophilic substitution reactions or through the use of protective groups and subsequent deprotection steps (Chłoń-Rzepa et al., 2004).

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. Crystal structure analysis can reveal the conformation of the molecule, the orientation of substituents, and potential interactions with biological targets. For instance, the crystal structures of related compounds provide insights into the conformational preferences of purine derivatives and their substituents (Raghuvarman et al., 2014).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which allow for the introduction of diverse functional groups. These reactions are influenced by the purine's electronic and steric properties, as well as by the presence of activating or deactivating groups on the purine ring or substituents (Dotsenko et al., 2012).

科学的研究の応用

Aromatase Inhibitors and Cancer Research

A study by Hartmann and Batzl (1986) explored the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. This research is significant in the context of hormone-dependent breast cancer treatment, demonstrating that some derivatives exhibit stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer. The findings suggest potential applications in developing more effective treatments for hormone-dependent cancers (Hartmann & Batzl, 1986).

Crystallography and Structural Analysis

Raghuvarman et al. (2014) provided insights into the crystal structures of derivatives closely related to the compound , emphasizing the conformational differences and the impact of substituents on the molecule's overall structure. This research contributes to the understanding of how structural variations can influence biological activity and receptor binding, which is crucial for drug design and discovery (Raghuvarman et al., 2014).

Cardiovascular and Antiarrhythmic Activity

The synthesis and evaluation of cardiovascular activities of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones were investigated by Chłoń-Rzepa et al. (2004). This study highlights the compound's potential in exhibiting prophylactic antiarrhythmic activity and hypotensive effects, indicating its applicability in developing treatments for cardiovascular disorders (Chłoń-Rzepa et al., 2004).

Antimicrobial Activity

Prakash et al. (2011) synthesized a series of derivatives and evaluated their in vitro antibacterial and antifungal activities. The study found significant activity against gram-positive bacteria and excellent antifungal activity, showcasing the potential of these compounds in addressing microbial infections (Prakash et al., 2011).

Synthesis and Biological Activity of Novel Compounds

Research by Kim et al. (2004) on substituted pyridines and purines containing 2,4-thiazolidinedione aimed at evaluating their effects on triglyceride accumulation and their hypoglycemic and hypolipidemic activity. This study demonstrates the compound's relevance in metabolic disorder research, particularly in diabetes and lipid management (Kim et al., 2004).

特性

IUPAC Name |

3-methyl-7-(3-phenylpropyl)-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O2S/c1-25-19-18(20(28)24-21(25)29)27(14-8-11-17-9-4-2-5-10-17)22(23-19)30-16-15-26-12-6-3-7-13-26/h2,4-5,9-10H,3,6-8,11-16H2,1H3,(H,24,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZHXROWVQMDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCCCC3)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

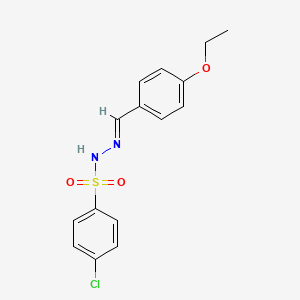

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

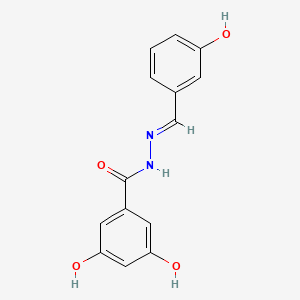

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)

![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5556630.png)